

# An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde

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## Compound of Interest

**Compound Name:** 2,4-Dimethoxy-3-methylbenzaldehyde

**Cat. No.:** B1295677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dimethoxy-3-methylbenzaldehyde**, a key aromatic aldehyde. It covers its chemical structure, nomenclature, physicochemical properties, spectroscopic characterization, synthesis protocols, and its significant role as a precursor in the synthesis of complex natural products relevant to drug development.

## Core Compound Identification

**2,4-Dimethoxy-3-methylbenzaldehyde** is a substituted aromatic aldehyde featuring two methoxy groups and one methyl group on the benzene ring, in addition to the principal aldehyde functional group.

## Chemical Structure and Nomenclature

The structural and identifying information for the compound is summarized below.

Identifier	Value
IUPAC Name	2,4-Dimethoxy-3-methylbenzaldehyde
Synonym	2,4-Dimethoxy-m-tolualdehyde
CAS Number	7149-92-0 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	180.20 g/mol <a href="#">[3]</a>
InChI Key	UOKAZUWUHOBBMD-UHFFFAOYSA-N
Canonical SMILES	COc1ccc(C=O)c(OC)c1C

*Structure of 2,4-Dimethoxy-3-methylbenzaldehyde*

## Physicochemical and Spectroscopic Data

The compound presents as a white to light orange solid at room temperature and is soluble in solvents like methanol.[\[1\]](#)

### Physicochemical Properties

Property	Value	Source
Physical State	Solid, powder to crystal	<a href="#">[1]</a>
Color	White to Light yellow to Light orange	<a href="#">[1]</a>
Melting Point	52-54 °C	<a href="#">[1]</a>
Boiling Point	109 °C at 4 mmHg	<a href="#">[1]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[1]</a>

### Spectroscopic Data

Definitive structural confirmation of **2,4-Dimethoxy-3-methylbenzaldehyde** is achieved through standard spectroscopic techniques. While raw spectral data is best viewed in

dedicated databases, the expected characteristics are described below.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

- A downfield singlet for the aldehyde proton (-CHO).
- Two singlets for the protons of the two methoxy (-OCH<sub>3</sub>) groups.
- A singlet for the protons of the aromatic methyl (-CH<sub>3</sub>) group.
- Two doublets in the aromatic region, corresponding to the two coupled aromatic protons.

Actual spectra can be accessed via databases such as SpectraBase.[\[4\]](#)

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 10 carbon atoms, including:

- A signal for the carbonyl carbon of the aldehyde.
- Signals for the six aromatic carbons, with those bonded to oxygen appearing at lower field.
- Signals for the two methoxy carbons.
- A signal for the methyl carbon. Actual spectra can be accessed via databases such as SpectraBase.[\[5\]](#)

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands:

- A strong C=O stretching vibration characteristic of the aldehyde group (typically ~1700-1680 cm<sup>-1</sup>).
- C-H stretching vibrations for the aromatic ring and alkyl groups.
- C-O stretching vibrations for the methoxy ether linkages.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (m/z 180). Key

fragmentation patterns would include the loss of a hydrogen radical ( $[M-1]^+$ ), a methyl radical ( $[M-15]^+$ ), and a formyl radical ( $[M-29]^+$ ).

## Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

While commercially available, **2,4-Dimethoxy-3-methylbenzaldehyde** can be synthesized via formylation of an appropriately substituted aromatic precursor. The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic rings, such as 1,3-dimethoxy-2-methylbenzene.

## Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of 1,3-dimethoxy-2-methylbenzene to yield **2,4-Dimethoxy-3-methylbenzaldehyde**.

### Materials:

- 1,3-dimethoxy-2-methylbenzene (1 equivalent)
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $POCl_3$ ) (1.2 equivalents)
- Anhydrous Dichloromethane (DCM)
- Crushed ice
- Saturated aqueous sodium acetate solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add  $POCl_3$  (1.2

equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

- **Formylation Reaction:** Dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for 2-4 hours, or until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Hydrolysis:** Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
- **Neutralization and Extraction:** Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Final Purification:** The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **2,4-Dimethoxy-3-methylbenzaldehyde**.

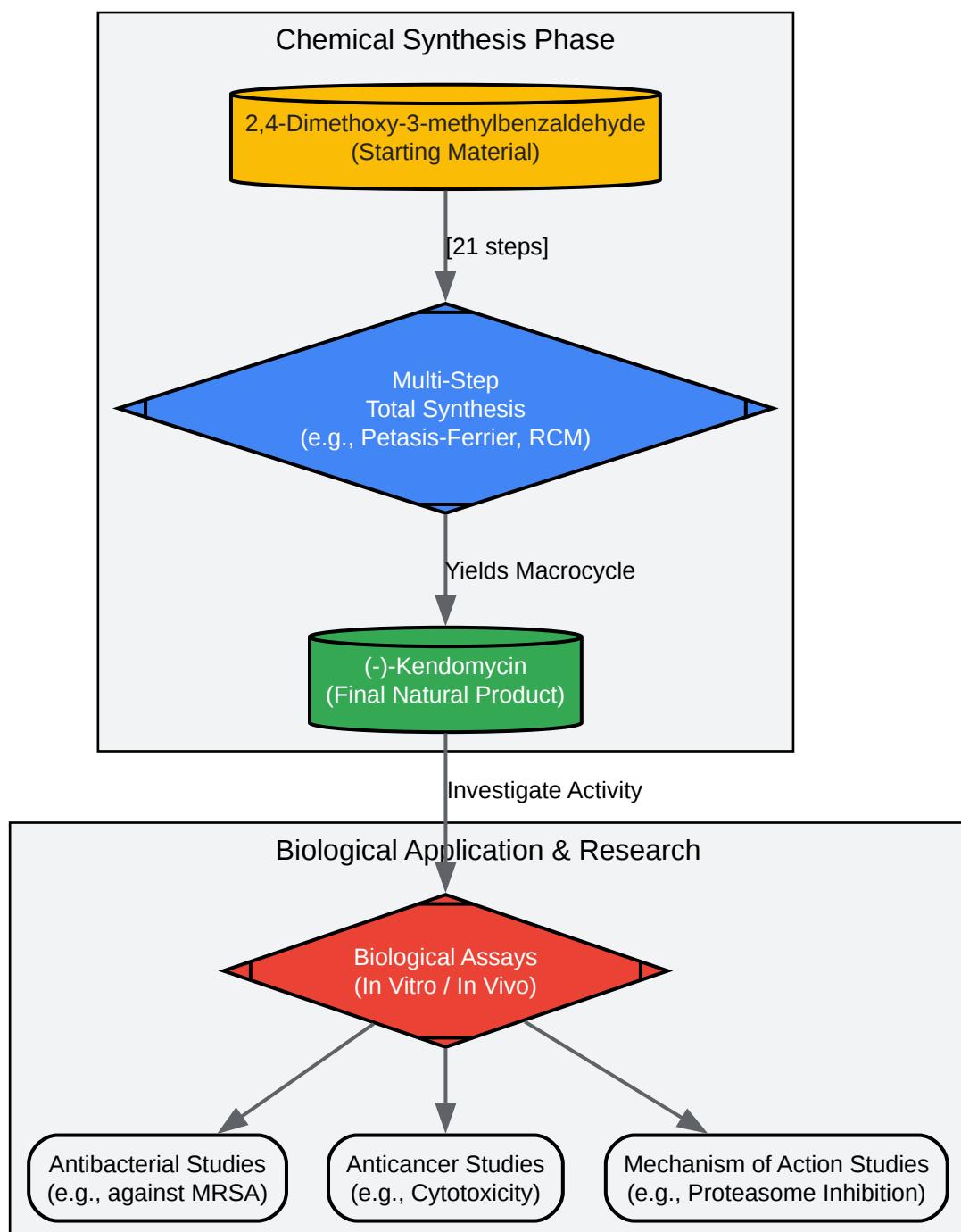
## Application in Drug Development and Natural Product Synthesis

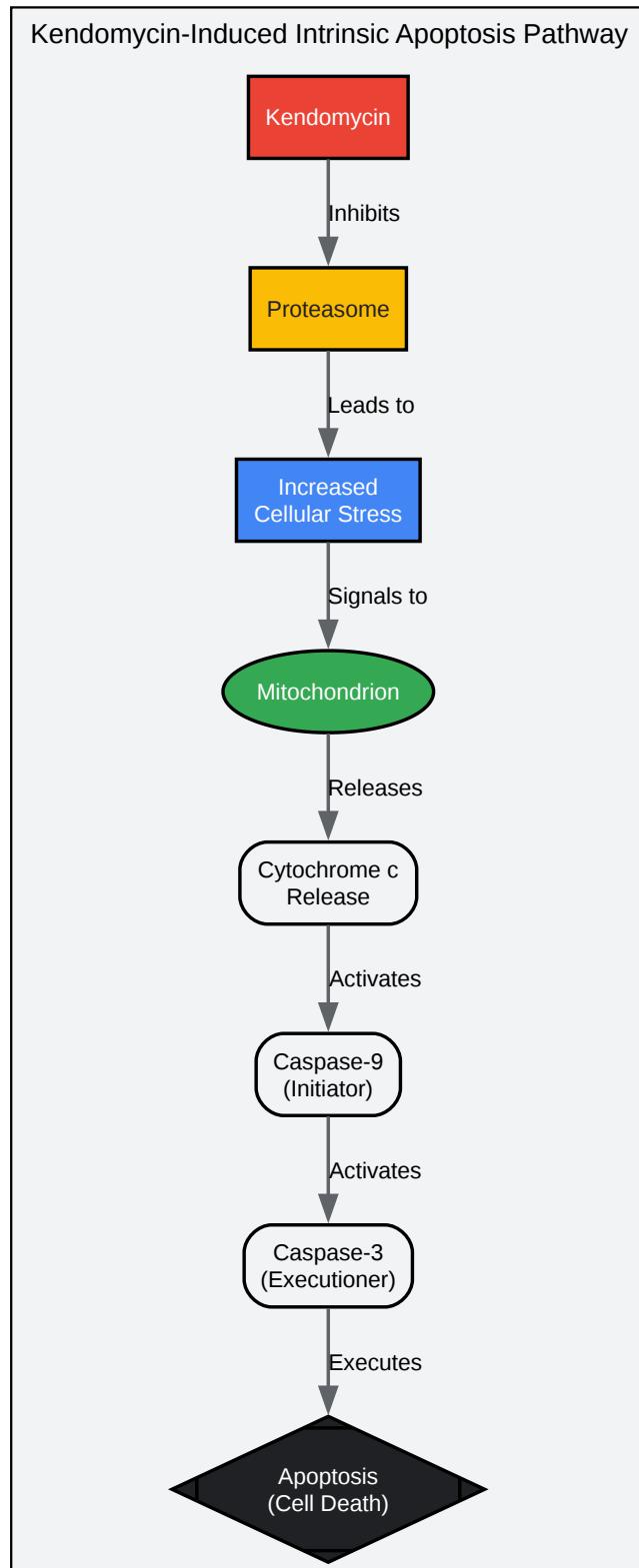
**2,4-Dimethoxy-3-methylbenzaldehyde** is a crucial starting material in the multi-step total synthesis of complex, biologically active natural products. Its primary documented use is in the synthesis of (-)-Kendomycin.

## Role in the Total Synthesis of (-)-Kendomycin

(-)-Kendomycin is a macrocyclic polyketide with a unique ansa-bridged structure that exhibits a remarkable range of biological activities. Several total synthesis campaigns have utilized **2,4-Dimethoxy-3-methylbenzaldehyde** as the foundational block for constructing the aromatic core of the Kendomycin molecule. The synthesis involves a lengthy sequence of reactions where the aldehyde serves as the electrophilic partner in initial C-C bond-forming steps.

The following diagram illustrates the logical workflow from the starting material to the application of the final natural product.





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